4-N-(oxolan-2-ylmethyl)benzene-1,4-disulfonamide
Overview
Description
4-N-(oxolan-2-ylmethyl)benzene-1,4-disulfonamide is a compound that belongs to the class of aromatic sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes. The structure of this compound includes a benzene ring substituted with two sulfonamide groups and an oxolan-2-ylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(oxolan-2-ylmethyl)benzene-1,4-disulfonamide typically involves the reaction of benzene-1,4-disulfonyl chloride with oxolan-2-ylmethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions using a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-N-(oxolan-2-ylmethyl)benzene-1,4-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the sulfonamide groups.
Substitution: Substituted derivatives with nucleophiles replacing the sulfonamide groups.
Scientific Research Applications
4-N-(oxolan-2-ylmethyl)benzene-1,4-disulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly for carbonic anhydrases.
Medicine: Investigated for its therapeutic potential in treating diseases such as glaucoma and certain cancers.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-N-(oxolan-2-ylmethyl)benzene-1,4-disulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of enzymes, inhibiting their activity. For example, as a carbonic anhydrase inhibitor, it binds to the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the hydration of carbon dioxide .
Comparison with Similar Compounds
Similar Compounds
- N-(3-morpholinopropyl)benzene-1,4-disulfonamide
- N-(4-diethylaminoethoxybenzyl)benzene-1,4-bis(sulfonamide)
Uniqueness
4-N-(oxolan-2-ylmethyl)benzene-1,4-disulfonamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its oxolan-2-ylmethyl group provides additional steric and electronic effects, influencing its binding affinity and selectivity towards target enzymes .
Properties
IUPAC Name |
4-N-(oxolan-2-ylmethyl)benzene-1,4-disulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S2/c12-19(14,15)10-3-5-11(6-4-10)20(16,17)13-8-9-2-1-7-18-9/h3-6,9,13H,1-2,7-8H2,(H2,12,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGRMFRHBUTNNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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